molecular formula C21H22N6O B2585100 N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1021221-98-6

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide

Cat. No.: B2585100
CAS No.: 1021221-98-6
M. Wt: 374.448
InChI Key: IENPPSPWVAGLIO-JLHYYAGUSA-N
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Description

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic small molecule designed for research purposes. This compound features a multi-heterocyclic core structure common in medicinal chemistry, comprising pyridine and pyridazine rings, linked to a cinnamamide moiety. Its structural architecture suggests potential as a key intermediate or investigative tool in drug discovery, particularly for probing kinase inhibition or protein-protein interactions often targeted in oncology and neurological disease research. The presence of the cinnamamide group, a scaffold found in various bioactive molecules, may confer specific binding characteristics useful for modulating enzymatic activity or signal transduction pathways. Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex chemical libraries, or in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Handling should adhere to strict laboratory safety protocols.

Properties

IUPAC Name

(E)-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-16-6-5-9-19(24-16)25-20-12-11-18(26-27-20)22-14-15-23-21(28)13-10-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,22,26)(H,23,28)(H,24,25,27)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPPSPWVAGLIO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions. One common route starts with the preparation of the 6-methylpyridin-2-ylamine, which is then reacted with pyridazine derivatives under controlled conditions to form the intermediate. This intermediate is subsequently coupled with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Reaction Conditions:

    Step 1: Synthesis of 6-methylpyridin-2-ylamine from 2-amino-6-methylpyridine.

    Step 2: Coupling of 6-methylpyridin-2-ylamine with pyridazine derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Step 3: Final coupling with cinnamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridazinyl or pyridinyl derivatives.

Scientific Research Applications

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in recent literature and patents. Key comparisons are summarized below:

Compound Core Structure Substituents Reported Activity Reference
N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide (Target Compound) Cinnamamide + pyridazine-pyridine 6-methylpyridin-2-ylamino, ethylamine linker Hypothesized kinase modulation (inferred from analogs)
(Z)-2-cinnamamido-N-propyl-3-(pyridin-3-yl)acrylamide (4212) Cinnamamide + pyridine-acrylamide Pyridin-3-yl, N-propyl group Antiproliferative activity in cancer cell lines (IC₅₀: 0.8–2.3 µM)
1-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one Pyridazine + spirocyclic scaffold Trifluoromethyl pyridine, methoxy group Autotaxin (ATX) inhibition (IC₅₀: <10 nM); anti-fibrotic in preclinical models
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) Indole-acetamide + pyridine Chlorobenzoyl, tert-butyl phenyl COX-2/5-LOX dual inhibition (IC₅₀: 0.12 µM COX-2; 1.4 µM 5-LOX)

Key Structural Differences and Implications

Cinnamamide vs. Acrylamide Backbone: The target compound’s cinnamamide group (vs. The ethylamine linker in the target compound replaces the N-propyl group in 4212, which could reduce steric hindrance and improve solubility .

Pyridazine vs. Pyridine Modifications: The 6-methylpyridin-2-ylamino substituent in the target compound differs from the trifluoromethyl pyridine in ’s ATX inhibitor. This substitution likely reduces electronegativity, altering interactions with hydrophobic binding pockets .

Biological Target Specificity :

  • Unlike the ATX inhibitor in , the target compound lacks a spirocyclic scaffold, suggesting divergent target engagement (e.g., kinases vs. autotaxin) .
  • Compared to the dual COX-2/5-LOX inhibitor (6y), the absence of an indole or chlorobenzoyl group in the target compound implies a different mechanism of action .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s cinnamamide derivatives, involving condensation of oxazolone intermediates with amines .
  • Predicted Pharmacokinetics : Computational models (e.g., SwissADME) suggest moderate solubility (LogP ~3.2) and high plasma protein binding (>90%) due to aromaticity, comparable to 4212 .
  • Biological Data Gaps: While ’s ATX inhibitor shows nanomolar potency, the target compound’s activity remains unverified. In vitro assays against kinases (e.g., JAK2, EGFR) are recommended to validate hypotheses .

Biological Activity

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic compound that combines elements of pyridazine and cinnamide structures. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activities. The molecular formula is C20H28N6OC_{20}H_{28}N_6O, and it has a molecular weight of 364.48 g/mol. The presence of the cinnamide moiety is significant as it is known for various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cinnamamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against clinical strains of Staphylococcus and Enterococcus species .

Table 1: Antimicrobial Activity of Cinnamide Derivatives

CompoundTarget BacteriaMIC (µg/mL)
16dStaphylococcus aureus1
16eEnterococcus faecalis4

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values below 10 µg/mL against HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast) cancer cell lines .

Table 2: Cytotoxicity of Cinnamide Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
16cHeLa<10
16dSKOV-3<10
16fMCF-7>60

Antioxidant Activity

Antioxidant assays using DPPH and ABTS methods revealed that certain derivatives of cinnamamide demonstrate strong free radical scavenging activities. For example, compounds exhibited IC50 values of 310.50 µg/mL in DPPH assays, indicating their potential as antioxidant agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The interaction with bacterial cell membranes leads to disruption and permeabilization, inhibiting growth.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases and modulation of cell cycle proteins.
  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress in cells.

Case Studies

A case study involving the synthesis and evaluation of similar compounds highlighted the structure–activity relationship (SAR). It was observed that modifications at the amine nitrogen significantly influenced the binding affinity to target receptors, suggesting that careful design can enhance therapeutic efficacy .

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